![molecular formula C17H12BrClN4S B4625970 4-[(2-溴-3-苯基-2-丙烯-1-亚氨基)]-5-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B4625970.png)

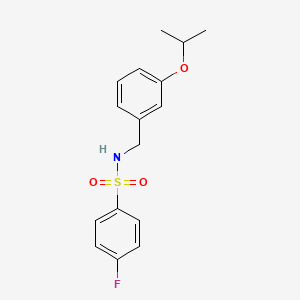

4-[(2-溴-3-苯基-2-丙烯-1-亚氨基)]-5-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

Synthesis of such compounds typically involves multiple steps, starting from basic building blocks to the final heterocyclic compound. One common approach includes the condensation reactions, where an amino compound reacts with a carbonyl group, followed by cyclization to form the triazole ring. For instance, compounds related to the target molecule have been synthesized through reactions involving bromoalkanes and halogen-containing compounds in methanol medium, showcasing the versatility of synthetic routes available for triazole derivatives (Bakr F. Abdel-Wahab et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, often carried out using X-ray crystallography, reveals detailed information about the arrangement of atoms within the molecule. Techniques like Hirshfeld surface analysis and density functional theory (DFT) calculations help in understanding the intermolecular interactions and the stability of the crystal structure of such compounds. A study by A. Bakheit et al. (2023) used single-crystal X-ray diffraction and conceptual DFT to analyze the structure and reactivity of a similar triazole compound, emphasizing the importance of π–π stacking and aromatic interactions (A. Bakheit et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives, including nucleophilic substitutions and the formation of Schiff bases, is a key area of study. The reactivity towards various reagents can lead to a broad range of derivatives, indicating the compound's versatility in organic synthesis. For example, the synthesis of Schiff bases through condensation with benzaldehyde is a common reaction for triazole compounds, as reported in the literature (Ashutosh Kumar Singh & Khem Raj Kandel, 2013).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents attached to the triazole ring. Studies focusing on related triazole derivatives have shown that these compounds exhibit distinct physical properties, which can be tailored by modifying the chemical structure (I. I. Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their acidity, basicity, and reactivity towards various chemical reagents, are of significant interest. The presence of the triazole ring, along with substituents like bromo, chloro, and phenyl groups, plays a crucial role in determining the compound's chemical behavior. Research on similar compounds has explored their potential as intermediates in the synthesis of more complex molecules and their reactivity in different chemical reactions (Gabriela Laura Almajan et al., 2010).

科学研究应用

环境持久性和毒性

卤代化合物以其环境持久性和潜在毒理影响而闻名。例如,多溴二苯醚和多氯联苯因其破坏甲状腺激素水平和甲状腺激素调节的基因表达而受到研究,这些基因表达在接触电子废物回收的人群中受到影响,这突出了人们对内分泌干扰和其他与接触此类化合物相关的健康影响的担忧(Zheng et al., 2017)[https://consensus.app/papers/disruption-thyroid-hormone-levels-thregulated-gene-zheng/07677b6cc2e7596c92b8b8d51475620b/?utm_source=chatgpt].

代谢途径和人体接触

了解卤代化合物的代谢途径和人体接触对于评估其毒理学影响至关重要。对氟烷(一种卤代麻醉剂)的尿代谢物进行的研究提供了对其代谢和潜在肝毒性的见解,这可能与研究其他卤代化合物的代谢有关,包括“4-[(2-溴-3-苯基-2-丙烯-1-亚氨基)]-5-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇”(Cohen et al., 1975)[https://consensus.app/papers/metabolites-halothane-cohen/e4c0f8cfa32658a0bf0671ce38f7639e/?utm_source=chatgpt].

环境和健康监测

监测卤代化合物的环境和健康影响对于制定有效的监管政策和预防措施至关重要。对自来水中的消毒副产物(包括三卤甲烷和卤乙酸)的发生以及通过接触引起的相关健康风险的研究强调了需要持续监测和评估环境中的卤代化合物(Lee et al., 2013)[https://consensus.app/papers/occurrence-disinfection-byproducts-water-distribution-lee/4b28ec3924f85551b0a3447df6145a2b/?utm_source=chatgpt].

属性

IUPAC Name |

4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN4S/c18-14(10-12-4-2-1-3-5-12)11-20-23-16(21-22-17(23)24)13-6-8-15(19)9-7-13/h1-11H,(H,22,24)/b14-10-,20-11? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKJGUSHJUERCD-NYWKFCTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)